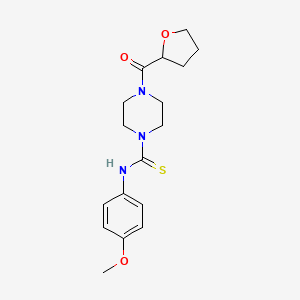![molecular formula C19H21NO5 B3961590 3-[(2-methoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B3961590.png)
3-[(2-methoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
Übersicht
Beschreibung
3-[(2-methoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease in animal models.
Wirkmechanismus
3-[(2-methoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain and ATP production in the mitochondria. By inhibiting complex I, this compound disrupts the energy production in cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce selective degeneration of dopaminergic neurons in the substantia nigra, leading to the characteristic motor symptoms of Parkinson's disease. It also induces oxidative stress and inflammation, which are thought to contribute to the pathogenesis of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(2-methoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one in lab experiments is that it induces selective degeneration of dopaminergic neurons, which mimics the pathology of Parkinson's disease. However, one limitation is that this compound-induced Parkinson's disease in animal models does not fully recapitulate the human disease, as it does not involve the Lewy body pathology that is characteristic of Parkinson's disease.
Zukünftige Richtungen
Future research using 3-[(2-methoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one could focus on developing novel therapies for Parkinson's disease that target mitochondrial dysfunction. Additionally, this compound could be used to study the role of oxidative stress and inflammation in the pathogenesis of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
3-[(2-methoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been used extensively in scientific research to study the mechanisms underlying Parkinson's disease. It has been shown to induce selective degeneration of dopaminergic neurons in the substantia nigra, leading to the characteristic motor symptoms of Parkinson's disease. This compound has also been used to study the role of mitochondrial dysfunction in neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-3-(2-methoxyanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-16-8-6-5-7-14(16)20-10-9-15(21)13-11-17(23-2)19(25-4)18(12-13)24-3/h5-12,20H,1-4H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKAFLZWIHKBOH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3961520.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3961538.png)
![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-fluorobenzamide](/img/structure/B3961551.png)
![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3961557.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3961563.png)
![2-oxo-2-phenylethyl 2,4-dichloro-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B3961568.png)
![5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B3961579.png)

![2-{[(4-bromophenyl)sulfonyl]amino}butanoic acid](/img/structure/B3961591.png)
![ethyl 2-[(4-pyrimidinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3961596.png)
![8-tert-butyl-1-(ethylthio)-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3961603.png)
![3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B3961611.png)
![N-(2,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B3961617.png)
![ethyl {3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3961624.png)